molecular formula C20H20N4O3S B2581096 N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1795434-35-3

N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B2581096
CAS No.: 1795434-35-3
M. Wt: 396.47
InChI Key: KNKASJDQAYJJDB-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 6-methoxy-1H-indole-2-carbonyl group fused to a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, with a cyclopropanecarboxamide substituent. The indole moiety is a common pharmacophore in medicinal chemistry, often associated with interactions with lipid-regulating or neurological targets .

Properties

IUPAC Name

N-[5-(6-methoxy-1H-indole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-27-13-5-4-12-8-16(21-15(12)9-13)19(26)24-7-6-14-17(10-24)28-20(22-14)23-18(25)11-2-3-11/h4-5,8-9,11,21H,2-3,6-7,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKASJDQAYJJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Indole Derivatives

The compound shares structural homology with N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamide derivatives (e.g., compounds 8–12, 15, 16, 18 from ), which are evaluated for lipid-lowering effects. Key differences include:

  • Substituent Position : The methoxy group is at the 6-position of the indole ring here, compared to 5-methoxy or 5-chloro groups in compounds. Positional changes can drastically alter electronic properties and target binding .
  • Scaffold Complexity : The tetrahydrothiazolo-pyridine ring system introduces a bicyclic framework absent in simpler indole carboxamides. This may improve binding specificity or solubility.
Table 1: Structural Comparison
Feature Target Compound Compounds (e.g., 8–12)
Indole Substituent Position 6-methoxy 5-methoxy or 5-chloro
Core Scaffold Tetrahydrothiazolo[5,4-c]pyridine Benzoylphenyl-indole
Additional Groups Cyclopropanecarboxamide Benzoylphenyl carboxamide
Potential Therapeutic Target Lipid regulation (inferred) Lipid-lowering (explicitly tested)

Functional Implications

  • Lipid-Lowering Activity : Compounds in demonstrated efficacy in reducing lipid levels, likely through PPAR-α/γ modulation. The target compound’s indole-cyclopropane-thiazolo-pyridine architecture could enhance affinity for similar targets due to increased steric bulk and hydrogen-bonding capacity.

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